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For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl isoferulate, systematically known as methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-

enoate, is a naturally occurring phenolic compound. It is the methyl ester of isoferulic acid and

an isomer of methyl ferulate. This compound is of significant interest to the scientific

community, particularly in the fields of medicinal chemistry and drug development, due to its

potential biological activities. Notably, it has been identified as a potential anti-influenza agent

that targets the M2 proton channel of the H1N1 virus[1][2]. This technical guide provides a

comprehensive overview of the known physicochemical properties of Methyl isoferulate,

detailed experimental protocols for their determination, and a visualization of its reported

mechanism of action.

Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development,

influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following

tables summarize the key physicochemical data for Methyl isoferulate.
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Identifier Value Source

IUPAC Name
methyl (E)-3-(3-hydroxy-4-

methoxyphenyl)prop-2-enoate
PubChem

Synonyms

Methyl (E)-3'-hydroxy-4'-

methoxycinnamate, 3-Hydroxy-

4-methoxycinnamic acid

methyl ester

PubChem

CAS Number 16980-82-8 [3]

Molecular Formula C₁₁H₁₂O₄ [3]

Molecular Weight 208.21 g/mol [3]

Property Value Method Source

Melting Point 120-123 °C Experimental [4]

Boiling Point
369.00 to 370.00 °C

@ 760.00 mm Hg
Estimated [1]

Water Solubility 1398 mg/L @ 25 °C Estimated [1]

Solubility in Methanol 30 mg/mL Experimental [4]

logP (o/w) 2.034 Estimated [1]

Spectral Data
Spectroscopic analysis is essential for the structural elucidation and characterization of organic

compounds. While a complete set of experimentally verified spectra for Methyl isoferulate is

not readily available in public databases, this section provides expected spectral characteristics

based on its structure and data from closely related compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Expected ¹H NMR (CDCl₃, 400 MHz) chemical shifts (δ) in ppm:

~3.80 (s, 3H): Methyl ester protons (-COOCH₃).

~3.90 (s, 3H): Methoxy group protons (-OCH₃).

~5.80 (br s, 1H): Phenolic hydroxyl proton (-OH).

~6.30 (d, J ≈ 16 Hz, 1H): Vinylic proton alpha to the carbonyl group.

~6.90 - 7.20 (m, 3H): Aromatic protons.

~7.60 (d, J ≈ 16 Hz, 1H): Vinylic proton beta to the carbonyl group.

Expected ¹³C NMR (CDCl₃, 100 MHz) chemical shifts (δ) in ppm:

~52.0: Methyl ester carbon (-COOCH₃).

~56.0: Methoxy carbon (-OCH₃).

~110.0 - 125.0: Aromatic and vinylic CH carbons.

~127.0: Quaternary aromatic carbon.

~145.0 - 150.0: Aromatic carbons attached to oxygen and the vinylic carbon beta to the

carbonyl.

~167.0: Carbonyl carbon of the ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The

spectrum for Methyl isoferulate is expected to show the following characteristic absorption

bands (in cm⁻¹).
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Wavenumber (cm⁻¹) Functional Group Vibration

~3400 (broad) O-H Stretching (phenolic hydroxyl)

~3050 C-H
Stretching (aromatic and

vinylic)

~2950 C-H Stretching (methyl)

~1710 C=O
Stretching (α,β-unsaturated

ester)

~1630 C=C Stretching (alkene)

~1600, ~1510 C=C Stretching (aromatic)

~1250 C-O Stretching (ester and ether)

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly conjugated systems. For Methyl isoferulate, dissolved in a solvent like methanol,

absorption maxima (λ_max) are expected in the UV region. Based on the UV/VIS spectrum of

its parent compound, isoferulic acid, in methanol, which shows maxima at 322, 294, and 243

nm, similar absorption bands can be anticipated for Methyl isoferulate due to the presence of

the same chromophore.

Experimental Protocols
This section details the general methodologies for determining the key physicochemical

properties discussed above.

Melting Point Determination
The melting point is a crucial indicator of purity.

Apparatus: Capillary melting point apparatus.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b017220?utm_src=pdf-body
https://www.benchchem.com/product/b017220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A small, finely powdered sample of Methyl isoferulate is packed into a thin-walled

capillary tube, sealed at one end.

The capillary tube is placed in the heating block of the melting point apparatus alongside a

calibrated thermometer.

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected

melting point.

The temperature at which the first liquid appears and the temperature at which the entire

sample becomes a clear liquid are recorded as the melting point range. For a pure

compound, this range is typically narrow (0.5-1 °C).

Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.

Materials: Analytical balance, temperature-controlled shaker, centrifuge, HPLC or UV-Vis

spectrophotometer.

Procedure:

An excess amount of solid Methyl isoferulate is added to a known volume of the solvent

(e.g., water, methanol, ethanol, DMSO) in a sealed flask.

The flask is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached.

The suspension is then centrifuged to separate the undissolved solid.

A sample of the supernatant is carefully removed and filtered through a syringe filter (e.g.,

0.45 µm PTFE).

The concentration of Methyl isoferulate in the clear filtrate is determined using a

validated analytical method such as HPLC or UV-Vis spectroscopy.

The solubility is expressed in units such as mg/mL or mol/L.
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NMR Spectral Acquisition
Sample Preparation: Approximately 5-10 mg of Methyl isoferulate is dissolved in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift

range (e.g., 0-12 ppm).

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans

and a longer relaxation delay may be necessary due to the lower natural abundance and

longer relaxation times of the ¹³C nucleus.

FT-IR Spectral Acquisition
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of dry Methyl isoferulate is mixed with about 100-200 mg of dry

potassium bromide (KBr) powder.

The mixture is finely ground to a homogeneous powder using an agate mortar and pestle.

The powder is then compressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

A background spectrum of the empty sample chamber is recorded.

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectral Acquisition
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Sample Preparation: A stock solution of Methyl isoferulate is prepared in a UV-transparent

solvent (e.g., methanol or ethanol). This stock solution is then diluted to a concentration that

gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

Acquisition:

The spectrophotometer is blanked using the same solvent as the sample solution.

The absorbance of the sample solution is measured over a range of wavelengths (e.g.,

200-400 nm).

The wavelengths of maximum absorbance (λ_max) are identified from the resulting

spectrum.

Biological Activity and Signaling Pathway
Methyl isoferulate has been identified as a potential antiviral agent against the H1N1

influenza virus. Its mechanism of action is reported to be the inhibition of the M2 proton

channel[1][2]. The M2 protein is a tetrameric ion channel in the viral envelope that is crucial for

the viral life cycle. After the virus enters a host cell via endocytosis, the acidic environment of

the endosome activates the M2 channel, allowing protons to flow into the virion. This

acidification facilitates the uncoating of the viral ribonucleoprotein (vRNP) complex, which is a

necessary step for viral replication. By blocking this proton channel, Methyl isoferulate
prevents the acidification of the viral interior, thereby inhibiting viral uncoating and replication.
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Mechanism of action of Methyl isoferulate.

Experimental Workflow: Synthesis
A common method for the synthesis of Methyl isoferulate is through the Fischer esterification

of isoferulic acid. This involves reacting isoferulic acid with methanol in the presence of an acid

catalyst.
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General workflow for the synthesis of Methyl isoferulate.

Conclusion
This technical guide has summarized the key physicochemical properties of Methyl
isoferulate, providing both estimated and available experimental data. Detailed, generalized

protocols for the determination of these properties have been outlined to assist researchers in

their own characterization efforts. Furthermore, the guide has visualized the reported anti-

influenza mechanism of action and a common synthetic route for this compound. As research

into Methyl isoferulate and its potential therapeutic applications continues, a comprehensive

understanding of its physicochemical characteristics will remain fundamental to advancing its

development from a laboratory curiosity to a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b017220?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

